molecular formula C₁₆H₂₃NO₄ B1145965 tert-Butyl (R)-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate CAS No. 1030837-58-1

tert-Butyl (R)-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate

Cat. No. B1145965
M. Wt: 293.36
InChI Key:
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Description

The compound “tert-Butyl ®-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate” is a morpholine derivative. Morpholine is a common motif in organic chemistry and is present in many bioactive molecules and pharmaceuticals . The presence of the hydroxyphenylmethyl group suggests that this compound might have interesting reactivity or biological activity, but without more specific information, it’s hard to say for sure.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a morpholine derivative with a suitable tert-butyl ester . The stereochemistry could be introduced using chiral catalysts or chiral auxiliaries, depending on the specifics of the synthesis.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a morpholine ring, a phenyl ring, and a tert-butyl ester group . The stereochemistry is specified as ® for the morpholine ring and (S) for the hydroxyphenylmethyl group.


Chemical Reactions Analysis

As a morpholine derivative, this compound might undergo reactions typical of amines, such as protonation, alkylation, or acylation . The ester group could undergo reactions such as hydrolysis or reduction.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a morpholine derivative, it would likely be a solid at room temperature and have moderate solubility in water . The presence of the ester group could make it susceptible to hydrolysis under acidic or basic conditions.

Safety And Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions. The Material Safety Data Sheet (MSDS) for the specific compound would provide the most accurate safety information .

Future Directions

The future directions for research on this compound would depend on its intended use and observed properties. If it shows promising biological activity, it could be further optimized and studied as a potential pharmaceutical .

properties

IUPAC Name

tert-butyl (2R)-2-[(S)-hydroxy(phenyl)methyl]morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-9-10-20-13(11-17)14(18)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFJCBXAMPXFKK-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)[C@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (R)-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate

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